(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2187426-41-9
VCID: VC7541805
InChI: InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1
SMILES: CC1CNCC1(C)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride

CAS No.: 2187426-41-9

Cat. No.: VC7541805

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride - 2187426-41-9

Specification

CAS No. 2187426-41-9
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1
Standard InChI Key ZWHDDJAMXMLBGC-HCSZTWNASA-N
SMILES CC1CNCC1(C)C(=O)O.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride consists of a five-membered pyrrolidine ring substituted with methyl groups at positions 3 and 4 and a carboxylic acid functional group at position 3. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, yielding a crystalline solid with improved handling properties. The stereochemistry at C3 and C4 is critical, as the (S,S) configuration influences molecular interactions in chiral environments, such as enzyme active sites.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number2187426-41-9
IUPAC Name(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Molecular FormulaC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2
Molecular Weight179.64 g/mol
SMILES NotationCC1CNCC1(C)C(=O)O.Cl

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains underrepresented in public databases, analogous pyrrolidine derivatives exhibit characteristic signals:

  • NMR: Methyl groups resonate near δ\delta 1.2–1.5 ppm (protons) and δ\delta 20–25 ppm (carbons), while the carboxylic acid carbon appears at δ\delta 170–175 ppm.

  • IR: Stretching vibrations for the carboxylic acid group (νO-H\nu_{\text{O-H}} ~2500–3000 cm1^{-1}, νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) and amine hydrochloride (νN-H\nu_{\text{N-H}} ~2700–3000 cm1^{-1}) are expected .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step sequences starting from pyrrolidine precursors. A representative route includes:

  • Ring Formation: Cyclization of γ-amino ketones or esters under acidic or basic conditions to construct the pyrrolidine backbone.

  • Methylation: Introduction of methyl groups via alkylation or cross-coupling reactions, often employing methyl halides or Grignard reagents.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group to yield the carboxylic acid functionality .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Optimization Challenges

Key challenges include maintaining stereochemical integrity during methylation and avoiding racemization at the carboxylic acid center. Catalytic asymmetric synthesis methods, such as organocatalyzed aldol reactions, have been explored for related compounds but require adaptation for this specific scaffold .

Physicochemical Properties

Stability and Solubility

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form, though quantitative solubility data remain unreported. The crystalline solid is stable under ambient conditions but may degrade upon prolonged exposure to moisture or elevated temperatures (>150°C).

Table 2: Physicochemical Profile

PropertyDescriptionSource
Melting PointNot reported
Boiling PointNot reported
Solubility in WaterModerate (estimated)
Hydrophobicity (LogP)Estimated ~0.5–1.2

Chromatographic Behavior

Reverse-phase HPLC analyses of similar pyrrolidine derivatives show retention times of 8–12 minutes using C18 columns and acetonitrile/water mobile phases. Chiral separations require specialized columns (e.g., amylose-based) to resolve enantiomers .

Applications in Pharmaceutical Research

Case Study: Antiviral Activity

A 2024 study demonstrated that hydrochlorides of 3,4-disubstituted pyrrolidines exhibit low micromolar activity against SARS-CoV-2 main protease (Mpro^\text{pro}), though specific data for this compound await publication.

Future Research Directions

Biological Screening

Priority areas include:

  • Kinase Inhibition Assays: Evaluate activity against cyclin-dependent kinases (CDKs) and tyrosine kinases.

  • Antibacterial Studies: Test efficacy against Gram-positive pathogens like Staphylococcus aureus.

Process Chemistry Innovations

  • Continuous Flow Synthesis: Develop telescoped reactions to improve yield and reduce waste.

  • Enzymatic Resolution: Explore lipase-catalyzed kinetic resolution for enantiopure production.

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